Octahydro-1H-indole
Overview
Description
Octahydro-1H-indole is a hydrogen-rich compound that serves as the liquid organic hydrogen carrier (LOHC) in its hydrogenated form, with indole being the hydrogen-lean form and indoline as a possible intermediate during dehydrogenation processes . It is a key starting material in the synthesis of various compounds, including Perindopril and Trandolapril, and has multiple chiral centers, leading to the possibility of several enantiomers .
Synthesis Analysis
The synthesis of octahydro-1H-indole derivatives has been explored through various methods. A notable approach involves the catalytic dehydrogenation on a Pt (111) surface, which can proceed with or without indoline as an intermediate . Another method includes a three-component reaction forming a library of 7-aryl-octahydroazonino[5,4-b]indoles, which demonstrates the diversity-oriented synthesis of these compounds . Additionally, the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes, which are structurally related to octahydro-1H-indole, has been achieved via a palladium(II)-catalyzed cascade reaction . A process for preparing octahydro-7bH-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole, another derivative, exemplifies a new synthetic route to medicinally interesting compounds . Furthermore, the synthesis of octahydro benzopyrano[3,4-b]indole has been reported using boron trifluoride-catalyzed condensation .
Molecular Structure Analysis
The molecular structure of octahydro-1H-indole derivatives can be complex, with the presence of multiple chiral centers. The crystal structure of a related compound, (6bR,14bR,15R,15aR)-ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno[3′,4′:2,3]indolizino[8,7-b]indole-15-carboxylate, has been determined, revealing a triclinic crystal system with hydrogen bond interactions and C-H...π interactions stabilizing the molecular structure .
Chemical Reactions Analysis
Octahydro-1H-indole undergoes dehydrogenation reactions, which have been studied using ab initio calculations. These reactions involve the systematic removal of H2 molecules and can follow different paths, with or without intermediates . The synthesis of 5,7-Dichloro-2-octyl-1H-indole through Sonogashira coupling and annulation reactions is another example of the chemical reactivity of indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of octahydro-1H-indole and its derivatives are influenced by their molecular structure. A study on the separation and quantification of octahydro-1H-indole-2-carboxylic acid and its isomers by HPLC using a refractive index detector highlights the importance of understanding these properties for the synthesis of pharmaceuticals like Perindopril and Trandolapril . The method developed for this purpose was validated according to ICH guidelines, demonstrating the compound's non-chromophoric nature and the significance of its chiral centers .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Octahydro-1H-indole derivatives have been studied as potential leads against Lysosomal Storage Diseases .
Methods of Application or Experimental Procedures
The synthesis of these derivatives involves the transformation of D-glucose into polyhydroxylated 1-(2-nitrocyclohexane) acetaldehydes, followed by a protocol involving the formation of the azacyclopentane ring .
Results or Outcomes
Results of inhibitory potency assays and docking calculations show that at least one of them could be a lead for optimization in the search for compounds that behave like folding chaperones in lysosomal storage diseases .
Application as an Enzyme Inhibitor
Specific Scientific Field
Biochemistry
Summary of the Application
Octahydro-1H-indole-2-carboxylic acid (OHICA) has been studied as an inhibitor of the enzyme thymidylate synthase, which is involved in DNA synthesis.
Results or Outcomes
Application in Biological Research
Specific Scientific Field
Summary of the Application
Indole derivatives, including Octahydro-1H-indole, have been found in many important synthetic drug molecules and have shown various biologically vital properties .
Results or Outcomes
Application in Antiviral Research
Specific Scientific Field
Summary of the Application
Indole derivatives, including Octahydro-1H-indole, have been found to possess antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Results or Outcomes
In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Application in Antihypertensive Drugs
Specific Scientific Field
Summary of the Application
Octahydro-1H-indole-2-carboxylic Acid is a reactant in the preparation of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor . It is used as an antihypertensive drug .
Results or Outcomes
Application in Energy Storage
Specific Scientific Field
Summary of the Application
Indole derivatives, including Octahydro-1H-indole, have been proposed as potential liquid organic hydrogen carriers (LOHC) for storage of renewable energies .
Results or Outcomes
Application in Metal Complexes
Specific Scientific Field
Summary of the Application
Indole-containing metal complexes, potentially including Octahydro-1H-indole, have shown significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
Safety And Hazards
properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELQDSYLBLPQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871070 | |
Record name | Octahydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-1H-indole | |
CAS RN |
4375-14-8, 1193-68-6 | |
Record name | Octahydro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4375-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydro-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octahydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octahydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(3aR,7aR)-octahydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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